

In-Depth Technical Guide: Vapor Pressure of Mercuric Oxide at Different Temperatures

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Compound of Interest

Compound Name: Mercuric oxide

Cat. No.: B043107

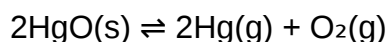
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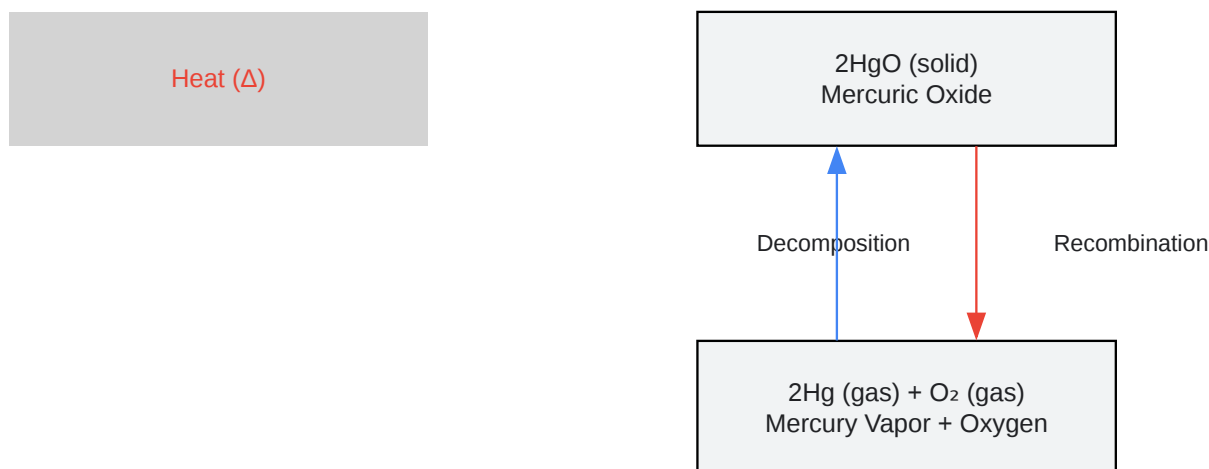
This technical guide provides a detailed overview of the vapor pressure of **mercuric oxide** (HgO), a critical parameter for understanding its stability, decomposition kinetics, and handling in various scientific and industrial applications. Given its tendency to decompose upon heating, the "vapor pressure" of **mercuric oxide** is effectively its dissociation pressure—the total pressure of the gaseous products formed at equilibrium.

Thermal Decomposition of Mercuric Oxide

Mercuric oxide is a solid that is relatively stable at room temperature but undergoes thermal decomposition when heated, breaking down into elemental mercury and oxygen gas.^[1] This endothermic reaction is fundamental to understanding its behavior at elevated temperatures. The balanced chemical equation for this decomposition is:



The process is reversible in a closed system. The equilibrium of this reaction is dependent on temperature, with higher temperatures favoring the formation of the gaseous products and thus a higher dissociation pressure.



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Figure 1: Thermal Decomposition Pathway of **Mercuric Oxide**.

Quantitative Vapor Pressure Data

The vapor pressure of **mercuric oxide** is equivalent to its total dissociation pressure at equilibrium. The following table summarizes available data at two elevated temperatures.

Temperature (°C)	Temperature (K)	Dissociation Pressure (Pa)	Dissociation Pressure (kPa)
420	693	5.16×10^4	51.56
450	723	1.08×10^5	108.02

Data sourced from publicly available academic problems and solutions which are consistent across multiple sources.[\[2\]](#)[\[3\]](#)

[\[4\]](#)

As the data indicates, a 30°C increase in temperature more than doubles the dissociation pressure, highlighting the strong temperature dependence of **mercuric oxide**'s decomposition.

Experimental Protocol for Vapor Pressure Determination: The Knudsen Effusion Method

The determination of the vapor pressure of solids with low volatility, such as **mercuric oxide**, is commonly achieved using the Knudsen effusion method.^{[5][6]} This gravimetric technique measures the rate of mass loss of a substance effusing through a small orifice into a vacuum.

Principle

A sample of the substance is placed in a thermostatically controlled container, known as a Knudsen cell, which has a small, well-defined orifice.^[6] The cell is heated to a specific temperature under high vacuum, causing the sample to sublime or decompose. The gaseous molecules effuse through the orifice, and the rate of mass loss is measured over time using a highly sensitive microbalance.^[7]

The vapor pressure inside the cell can then be calculated using the Hertz-Knudsen equation:

$$P = (dm/dt) \cdot (1/A) \cdot \sqrt{2\pi RT/M}$$

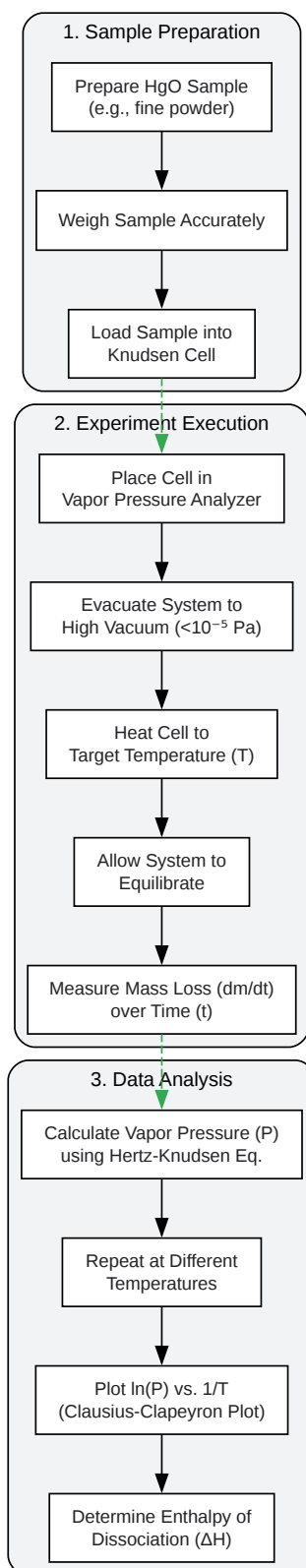
Where:

- P is the vapor pressure
- dm/dt is the rate of mass loss
- A is the area of the orifice
- R is the ideal gas constant
- T is the absolute temperature
- M is the molar mass of the effusing gas

For the decomposition of **mercuric oxide**, the calculation must account for the mixture of mercury vapor and oxygen gas effusing.

Experimental Workflow

The following diagram outlines the typical workflow for a Knudsen effusion experiment.



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